molecular formula C8H5F2NO B8098746 3-(Difluoromethyl)-5-hydroxybenzonitrile

3-(Difluoromethyl)-5-hydroxybenzonitrile

Cat. No.: B8098746
M. Wt: 169.13 g/mol
InChI Key: GRJFEPKRTUHYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-5-hydroxybenzonitrile is an organic compound characterized by the presence of a difluoromethyl group (-CF₂H) and a hydroxy group (-OH) attached to a benzonitrile core

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethylated ketones, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Difluoromethyl)-5-hydroxybenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-5-hydroxybenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-(Difluoromethyl)-4-hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position.

Uniqueness

3-(Difluoromethyl)-5-hydroxybenzonitrile is unique due to the specific positioning of the difluoromethyl and hydroxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-(difluoromethyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJFEPKRTUHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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